molecular formula C18H5Cl4F9KNO6S B13415286 Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt CAS No. 68568-54-7

Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt

Cat. No.: B13415286
CAS No.: 68568-54-7
M. Wt: 715.2 g/mol
InChI Key: INYHBIMVXRCGAW-UHFFFAOYSA-M
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Description

Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms, a nonafluorobutyl group, and a sulfonyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt typically involves multiple steps. The process begins with the chlorination of benzoic acid to introduce chlorine atoms at the 2, 3, 4, and 5 positions. This is followed by the introduction of the nonafluorobutyl group through a sulfonylation reaction. The final step involves the coupling of the sulfonylated intermediate with a phenylamine derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove chlorine atoms or reduce the sulfonyl group.

    Substitution: The chlorine atoms and sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The nonafluorobutyl group and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((tridecafluorohexyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
  • Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt

Uniqueness

The uniqueness of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt lies in its specific combination of functional groups and the presence of the nonafluorobutyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

68568-54-7

Molecular Formula

C18H5Cl4F9KNO6S

Molecular Weight

715.2 g/mol

IUPAC Name

potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C18H6Cl4F9NO6S.K/c19-9-7(8(14(34)35)10(20)12(22)11(9)21)13(33)32-5-2-1-3-6(4-5)38-39(36,37)18(30,31)16(25,26)15(23,24)17(27,28)29;/h1-4H,(H,32,33)(H,34,35);/q;+1/p-1

InChI Key

INYHBIMVXRCGAW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+]

Origin of Product

United States

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